7-hydroxy-3-(3-methoxyphenyl)-2H-chromen-2-one
Overview
Description
“7-hydroxy-3-(3-methoxyphenyl)-2H-chromen-2-one” is a type of coumarin, a family of heterocyclic molecules that are widely used in both organic and medicinal chemistry . It is also known as a 3-phenylcoumarin . This compound is a flavonoid and has been isolated from natural Salvia elegans .
Synthesis Analysis
The synthesis of coumarin heterocycles, including “7-hydroxy-3-(3-methoxyphenyl)-2H-chromen-2-one”, has been a topic of interest for many organic and pharmaceutical chemists . The synthesis methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis
The molecular formula of “7-hydroxy-3-(3-methoxyphenyl)-2H-chromen-2-one” is C16H12O4 . Its average mass is 268.264 Da and its monoisotopic mass is 268.073547 Da .Scientific Research Applications
Synthesis Applications
- Catalysis in Organic Synthesis : This compound has been employed in the synthesis of Warfarin and its analogues, using novel polystyrene-supported TBD catalysts. These catalytic systems demonstrated promising properties and could be easily recovered and reused (Alonzi et al., 2014).
Biological Activity
- Antihyperlipidemic Potential : A study demonstrated that derivatives of this compound reduced the atherogenic index and downregulated Nrf2 and GPx gene expressions in hyperlipidemic rats, suggesting potential as an antihyperlipidemic agent (Prasetyastuti et al., 2021).
- Antimicrobial and Antioxidant Activity : Compounds synthesized from 7-hydroxy-3-(3-methoxyphenyl)-2H-chromen-2-one have been tested for antimicrobial and antioxidant activity. This highlights its potential in the development of new antibacterial and antifungal agents (Hatzade et al., 2008).
Antitumor Potential
- Anticancer Properties : A methoxyflavonol derivative of this compound showed significant antitumor activity in human colon cancer cells, pointing to its potential as a therapeutic agent in cancer treatment (Lee et al., 2014).
Chemical Properties and Structure
- Crystallographic Studies : The compound's crystal structure and its derivatives have been extensively studied, providing insights into its molecular arrangement and potential applications in material science and drug design (Liu et al., 2008; Ikram et al., 2018).
Antiviral Activity
- Anti-Tobacco Mosaic Virus Activity : Phenolic compounds derived from this chemical have shown potential anti-Tobacco Mosaic Virus activity, suggesting its use in agricultural or virological applications (Li et al., 2015).
Fluorescence Properties
- Fluorescence Applications : Syntheses of derivatives have shown excellent fluorescence properties, making them potentially useful in imaging and diagnostic applications (Shi et al., 2017).
Additional Applications
- Novel Antibacterial Agents : New derivatives containing 2H-chromen-2-one moiety were synthesized and displayed potent antibacterial and antifungal activities, indicating potential for developing new antimicrobial drugs (Mahesh et al., 2022).
Mechanism of Action
Target of Action
Flavonoids are known to interact with a wide range of cellular targets, including enzymes, receptors, and signaling pathways .
Mode of Action
It is known to have an anti-anxiety effect . This suggests that it may interact with targets in the central nervous system, possibly modulating neurotransmitter activity or receptor function.
Biochemical Pathways
Given its anti-anxiety effect, it may influence pathways related to neurotransmitter synthesis, release, reuptake, or degradation .
Result of Action
Its anti-anxiety effect suggests that it may modulate neuronal activity, potentially altering the balance of neurotransmitters in the brain .
properties
IUPAC Name |
7-hydroxy-3-(3-methoxyphenyl)chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-13-4-2-3-10(7-13)14-8-11-5-6-12(17)9-15(11)20-16(14)18/h2-9,17H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWCJEVIJWQBGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC3=C(C=C(C=C3)O)OC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-3-(3-methoxyphenyl)-2H-chromen-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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